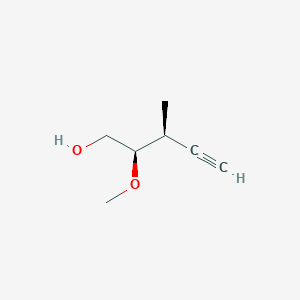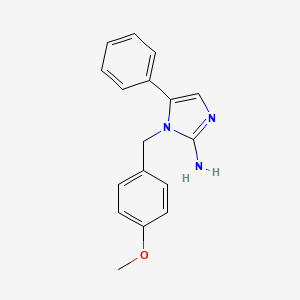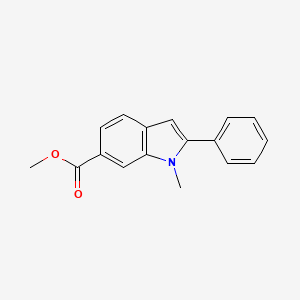![molecular formula C14H15Cl2NO3 B14190879 (2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one CAS No. 904928-32-1](/img/structure/B14190879.png)
(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one is a chiral compound that features a cyclohexanone core substituted with a nitroethyl group and a dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, 2,4-dichlorobenzaldehyde, and nitroethane.
Formation of Nitroalkene: Nitroethane reacts with 2,4-dichlorobenzaldehyde under basic conditions to form a nitroalkene intermediate.
Michael Addition: The nitroalkene undergoes a Michael addition with cyclohexanone in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Oxidation: The cyclohexanone moiety can be oxidized to a cyclohexanone derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The dichlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols.
Major Products Formed
Reduction: Formation of the corresponding amine.
Oxidation: Formation of cyclohexanone derivatives.
Substitution: Formation of substituted dichlorophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Chiral Ligands: The compound can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.
Materials Science:
Biology and Medicine
Pharmaceuticals: Potential use as an intermediate in the synthesis of pharmaceutical compounds with biological activity.
Biological Studies: Use in studies to understand the interaction of chiral compounds with biological systems.
Industry
Agrochemicals: Potential use in the synthesis of agrochemicals with specific activity against pests or diseases.
Polymers: Use in the development of polymers with unique properties.
Mécanisme D'action
The mechanism of action of (2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group could be involved in redox reactions, while the dichlorophenyl group might interact with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.
(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-amine: Similar structure but with an amine group instead of a ketone.
Propriétés
Numéro CAS |
904928-32-1 |
|---|---|
Formule moléculaire |
C14H15Cl2NO3 |
Poids moléculaire |
316.2 g/mol |
Nom IUPAC |
(2S)-2-[(1R)-1-(2,4-dichlorophenyl)-2-nitroethyl]cyclohexan-1-one |
InChI |
InChI=1S/C14H15Cl2NO3/c15-9-5-6-10(13(16)7-9)12(8-17(19)20)11-3-1-2-4-14(11)18/h5-7,11-12H,1-4,8H2/t11-,12-/m0/s1 |
Clé InChI |
JVWGWRFKCPNSFL-RYUDHWBXSA-N |
SMILES isomérique |
C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Ethoxyethoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B14190803.png)

![5-[(1E)-buta-1,3-dienyl]-3-(4-methoxyphenyl)-1,2-oxazole](/img/structure/B14190838.png)
![2-Nitro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B14190844.png)
![1H-Pyrido[4,3-b]indole, 2,3,4,5-tetrahydro-8-phenoxy-2-(phenylmethyl)-](/img/structure/B14190846.png)
![N-Methyl-N'-(4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)urea](/img/structure/B14190848.png)


![4-[(3-Phenylpropyl)sulfamoyl]benzoic acid](/img/structure/B14190862.png)



![Furo[3,2-c]oxepin-4(2H)-one, 3,6,7,8-tetrahydro-2,2,6-triphenyl-](/img/structure/B14190886.png)
